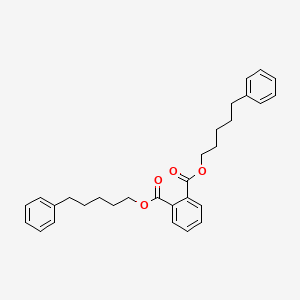![molecular formula C16H14ClN3O3S B14511752 N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine CAS No. 62903-98-4](/img/structure/B14511752.png)
N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine typically involves the reaction of 4-chlorophenyl isothiocyanate with 4-aminobenzoyl glycine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, thiols); often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Derivatives with different functional groups replacing the chlorophenyl group.
Applications De Recherche Scientifique
N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-{[(4-Bromophenyl)carbamothioyl]amino}benzoyl)glycine
- N-(4-{[(4-Methylphenyl)carbamothioyl]amino}benzoyl)glycine
- N-(4-{[(4-Fluorophenyl)carbamothioyl]amino}benzoyl)glycine
Uniqueness
N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. The compound’s structure allows for specific interactions with molecular targets, making it a valuable tool in various research applications .
Propriétés
Numéro CAS |
62903-98-4 |
|---|---|
Formule moléculaire |
C16H14ClN3O3S |
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
2-[[4-[(4-chlorophenyl)carbamothioylamino]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C16H14ClN3O3S/c17-11-3-7-13(8-4-11)20-16(24)19-12-5-1-10(2-6-12)15(23)18-9-14(21)22/h1-8H,9H2,(H,18,23)(H,21,22)(H2,19,20,24) |
Clé InChI |
JBTPYQQCGKWQOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCC(=O)O)NC(=S)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl [(difluorophosphoryl)methylidene]carbamate](/img/structure/B14511687.png)


![Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate](/img/structure/B14511713.png)
![3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid](/img/structure/B14511719.png)

![N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14511722.png)

![1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14511731.png)



